molecular formula C19H20N2O4S B2943259 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 105895-93-0

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Cat. No.: B2943259
CAS No.: 105895-93-0
M. Wt: 372.44
InChI Key: YWWABXVTNCTBPZ-UHFFFAOYSA-N
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Description

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester is an organic compound with significant applications in various fields including chemistry, biology, and medicine. This compound, owing to its unique molecular structure, exhibits interesting chemical properties and reactivity, making it a subject of study in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester typically involves multi-step organic reactions. The process often starts with the formation of the toluene-4-sulfonyl amino group, followed by the introduction of the 3-cyano-propyl group. The final step involves esterification to form the benzoic acid methyl ester. Reaction conditions such as temperature, pH, and the use of catalysts are crucial in optimizing the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production methods are scaled up with a focus on cost-efficiency and sustainability. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester undergoes a variety of chemical reactions, including:

  • Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of different products.

  • Reduction: Under reducing conditions, specific bonds within the compound can be selectively reduced.

  • Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are critical for achieving desired products.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can generate a wide array of functionalized derivatives.

Scientific Research Applications

2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester finds applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

  • Industry: Utilized in the manufacture of specialty chemicals and materials, such as dyes and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can trigger pathways that influence various biochemical processes. For example, binding to enzymes or receptors can modulate their activity, leading to changes in cellular functions. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester stands out due to its unique reactivity and applications. Similar compounds include:

  • 4-Amino-2-[3-(2-chloroethyl)ureido]benzoic acid methyl ester

  • 2-(2,4-Dinitrophenylamino)benzoic acid methyl ester: These compounds share structural similarities but differ in their chemical properties and specific uses, highlighting the uniqueness of this compound.

This detailed examination of this compound sheds light on its synthesis, reactivity, applications, and distinguishing features in comparison to similar compounds. A fascinating compound that continues to intrigue researchers and industry professionals alike.

Properties

IUPAC Name

methyl 2-[3-cyanopropyl-(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-15-9-11-16(12-10-15)26(23,24)21(14-6-5-13-20)18-8-4-3-7-17(18)19(22)25-2/h3-4,7-12H,5-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWABXVTNCTBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC#N)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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